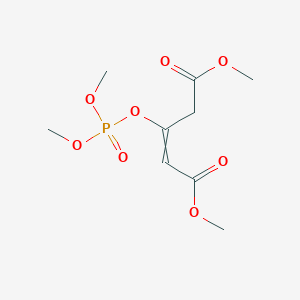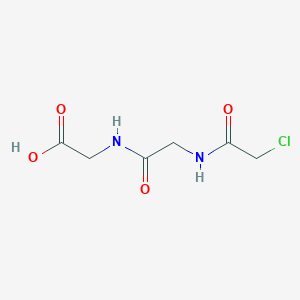
Chloroacetylglycylglycine
Descripción general
Descripción
Chloroacetylglycylglycine is a chemical compound with the molecular formula C6H9ClN2O4 . It is a white crystal-powder at 20°C .
Synthesis Analysis
The synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides has been developed . The bromoacetyl and chloroacetyl-derivatized peptides react well with sulfhydryl-containing proteins and with peptides containing cysteine residues .Molecular Structure Analysis
The molecular structure of Chloroacetylglycylglycine is represented by the molecular formula C6H9ClN2O4 . The InChI representation of the molecule is InChI=1S/C6H9ClN2O4/c7-1-4(10)8-2-5(11)9-3-6(12)13/h1-3H2,(H,8,10)(H,9,11)(H,12,13) .Physical And Chemical Properties Analysis
Chloroacetylglycylglycine has a molecular weight of 208.60 g/mol . It appears as a white crystal-powder at 20°C . The melting point of the compound is 179°C .Aplicaciones Científicas De Investigación
Enzymatic Synthesis of Glycosyl Compounds
- Application Summary: Glycosyl compounds are widely found in nature and have garnered significant attention in the medical, cosmetics, and food industries due to their diverse pharmaceutical properties, biological activities, and stable application characteristics .
- Methods of Application: Glycosides are mainly obtained by direct extraction from plants, chemical synthesis, and enzymatic synthesis . The enzymatic synthesis methods of 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G), 2-O-α-D-glucosyl glycerol (α-GG), arbutin and α-glucosyl hesperidin (Hsp-G), and other glucoside compounds were reviewed . The types of enzymes selected in the synthesis process are comprehensively analyzed and summarized, as well as a series of enzyme transformation strategies adopted to improve the synthetic yield .
- Results or Outcomes: Glycosyl compounds have applications in the treatment of respiratory diseases, cholesterol reduction, analgesic sedation, prevention of scurvy, treatment of cancer, as anti-oxidants and other aspects that show great healthcare potential .
CRISPR-Cas9 in Disease Treatment
- Application Summary: CRISPR-Cas9, a popular genome-editing tool, is being used to treat a host of diseases . It has the potential to disable or correct problematic genes in cells to treat diseases .
- Methods of Application: In one application, researchers disabled the gene that codes for a protein called PD-1 in cells extracted from a participant’s blood . PD-1 holds the immune system in check but can shield cancer cells in the process . The edited cells were then reinjected .
- Results or Outcomes: The results of clinical trials of CRISPR genome editing have been promising, but it is still too soon to know whether the technique will be safe or effective in the clinic .
Genomics in Agriculture
- Application Summary: Genomics is being used to improve the quality and quantity of crop yields in agriculture .
- Methods of Application: Linking traits to genes or gene signatures helps to improve crop breeding to generate hybrids with the most desirable qualities .
- Results or Outcomes: Genomics can reduce the trials and failures involved in scientific research to a certain extent .
CRISPR-Cas9 in Disease Treatment
- Application Summary: CRISPR-Cas9, a popular genome-editing tool, is being used to treat a host of diseases . It has the potential to disable or correct problematic genes in cells to treat diseases .
- Methods of Application: In one application, researchers disabled the gene that codes for a protein called PD-1 in cells extracted from a participant’s blood . PD-1 holds the immune system in check but can shield cancer cells in the process . The edited cells were then reinjected .
- Results or Outcomes: The results of clinical trials of CRISPR genome editing have been promising, but it is still too soon to know whether the technique will be safe or effective in the clinic .
Genomics in Agriculture
- Application Summary: Genomics is being used to improve the quality and quantity of crop yields in agriculture .
- Methods of Application: Linking traits to genes or gene signatures helps to improve crop breeding to generate hybrids with the most desirable qualities .
- Results or Outcomes: Genomics can reduce the trials and failures involved in scientific research to a certain extent .
Safety And Hazards
Propiedades
IUPAC Name |
2-[[2-[(2-chloroacetyl)amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O4/c7-1-4(10)8-2-5(11)9-3-6(12)13/h1-3H2,(H,8,10)(H,9,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOXSGKCQMMTRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293452 | |
| Record name | Chloroacetylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroacetylglycylglycine | |
CAS RN |
15474-96-1 | |
| Record name | N-(2-Chloroacetyl)glycylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15474-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroacetylglycylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015474961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroacetylglycylglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chloroacetylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)
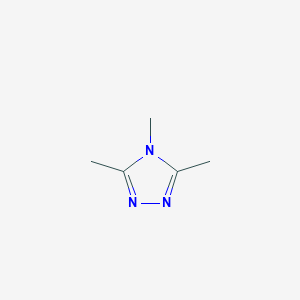
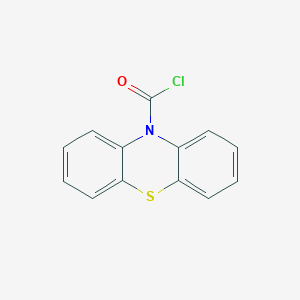
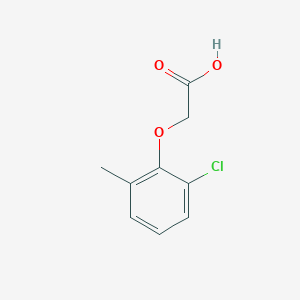
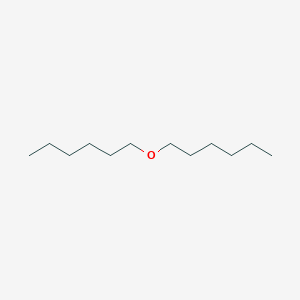
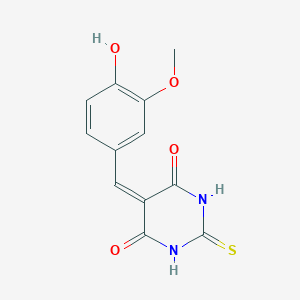

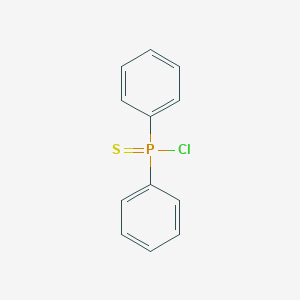
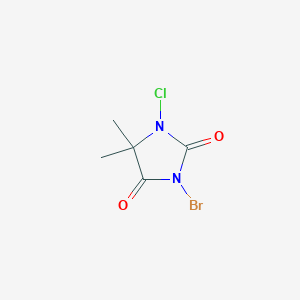
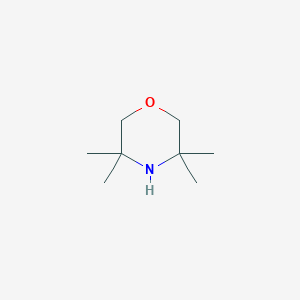
![(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol](/img/structure/B91215.png)
![N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide](/img/structure/B91218.png)

